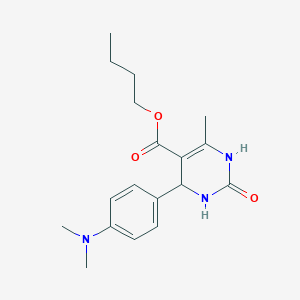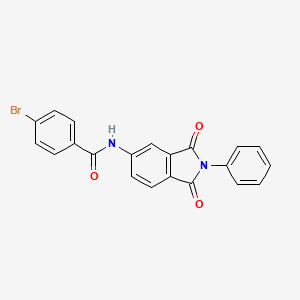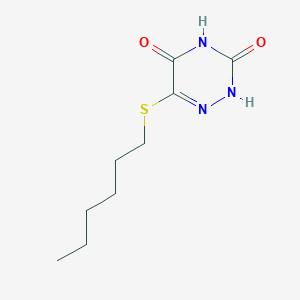![molecular formula C17H12FNO2S2 B11699921 (5Z)-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699921.png)
(5Z)-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(4-fluorofenil)-5-[(2-metoxifenil)metilideno]-2-sulfurilideno-1,3-tiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la familia de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo fluorofenil y un grupo metoxifenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-3-(4-fluorofenil)-5-[(2-metoxifenil)metilideno]-2-sulfurilideno-1,3-tiazolidin-4-ona normalmente implica la condensación de 4-fluorobenzaldehído con 2-metoxibenzaldehído en presencia de un precursor de tiazolidinona. La reacción a menudo es catalizada por una base como el hidróxido de sodio o el carbonato de potasio y se lleva a cabo en un solvente como el etanol o el metanol. La mezcla de reacción se calienta bajo condiciones de reflujo durante varias horas para asegurar la condensación completa y la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-3-(4-fluorofenil)-5-[(2-metoxifenil)metilideno]-2-sulfurilideno-1,3-tiazolidin-4-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados de tiazolidinona.
Sustitución: Los grupos fluorofenil y metoxifenil pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en solventes como el etanol o el tetrahidrofurano.
Sustitución: Reactivos electrófilos o nucleófilos como los halógenos, los haluros de alquilo o las aminas; las reacciones se llevan a cabo en condiciones suaves a moderadas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de tiazolidinona reducidos y varios compuestos de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
(5Z)-3-(4-fluorofenil)-5-[(2-metoxifenil)metilideno]-2-sulfurilideno-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo como agente antiinflamatorio y analgésico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especializados.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-(4-fluorofenil)-5-[(2-metoxifenil)metilideno]-2-sulfurilideno-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, su actividad antimicrobiana puede resultar de la inhibición de las enzimas bacterianas, mientras que sus propiedades anticancerígenas podrían deberse a la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
2-Fluorodescloroquetamina: Un anestésico disociativo relacionado con la ketamina, con un grupo fluorofenil similar.
N-Acetil-L-triptófano: Un compuesto con un grupo metoxifenil, utilizado como estándar de referencia en aplicaciones farmacéuticas.
Unicidad
(5Z)-3-(4-fluorofenil)-5-[(2-metoxifenil)metilideno]-2-sulfurilideno-1,3-tiazolidin-4-ona es única debido a su combinación de un anillo de tiazolidinona con grupos fluorofenil y metoxifenil. Esta disposición estructural confiere una reactividad química y una actividad biológica potencial distintas, lo que la diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C17H12FNO2S2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(5Z)-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNO2S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)19(17(22)23-15)13-8-6-12(18)7-9-13/h2-10H,1H3/b15-10- |
Clave InChI |
BYPKVIFGBMNLCQ-GDNBJRDFSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11699843.png)
![5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11699848.png)
![3-Methyl-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699856.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B11699863.png)
![4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11699867.png)
![(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11699869.png)
![7-bromo-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11699877.png)



![N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699903.png)
![3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699904.png)
![4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B11699911.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699919.png)
